N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Description

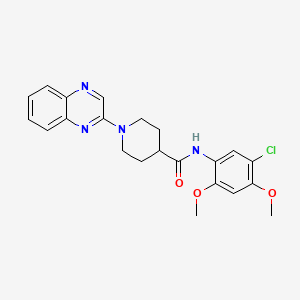

N-(5-Chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a quinoxaline moiety and a substituted aryl group. The quinoxaline ring system, a bicyclic structure with two nitrogen atoms, is known for its role in modulating biological activity, particularly in targeting receptors or enzymes . The 5-chloro-2,4-dimethoxyphenyl substituent introduces steric and electronic effects that may influence binding affinity and selectivity.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-29-19-12-20(30-2)18(11-15(19)23)26-22(28)14-7-9-27(10-8-14)21-13-24-16-5-3-4-6-17(16)25-21/h3-6,11-14H,7-10H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJOCRUFSUZGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety and a chloro-dimethoxyphenyl group. Its chemical structure can be represented as follows:

This complex structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicated that certain derivatives showed synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The following table summarizes the antimicrobial activity of selected derivatives:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.30 | 0.35 | Bactericidal |

| 5a | 0.40 | 0.45 | Bactericidal |

These values indicate that derivative 7b is particularly effective, demonstrating low MIC and MBC values, which suggest potent antimicrobial activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been reported to inhibit cancer cell proliferation effectively.

Case Study: Antitumor Activity

A recent study assessed the activity of related piperidine derivatives against MCF-7 breast cancer cells, revealing IC50 values comparable to standard chemotherapeutics like doxorubicin. The results are summarized below:

| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Derivative A | 12.8 | 3.13 |

| Derivative B | 8.1 | 3.13 |

These findings suggest that the structural modifications in the piperidine derivatives can enhance their antitumor activity while potentially reducing cytotoxicity .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial resistance and cancer cell proliferation. Notably, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical for understanding its unique profile. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Structural Distinctions

- Aryl Substituents : The 5-chloro-2,4-dimethoxyphenyl group is shared with PNU-120596 and Pigment Red 3. However, in PNU-120596, this group contributes to allosteric modulation of nicotinic receptors, whereas in Pigment Red 5, it is part of a chromophore system .

Functional and Mechanistic Insights

- Receptor Modulation : PNU-120596’s allosteric effects on α7-nicotinic receptors involve conformational changes in the agonist-binding site . The target compound’s piperidine-carboxamide group may interact with similar receptor regions but lacks the isoxazolyl urea moiety critical for PNU-120596’s activity.

- Antiviral Potential: The SARS-CoV-2 inhibitors in share the piperidine-4-carboxamide scaffold but utilize naphthalene and fluorobenzyl groups for protease binding . The target compound’s quinoxaline moiety could offer alternative binding modes, though empirical data are needed.

- Synthetic Accessibility: The synthesis of quinoxaline derivatives in involves coupling nitro-substituted carboxylic acids with aminoquinoxalines . The target compound’s synthesis likely follows similar amide-bond formation strategies but with distinct reactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.